n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide
Description
Structural Isomerism
- Positional Isomerism : Excluded, as substituents on both rings are fixed (chlorine at indole-C3, cyano at benzene-C4).
- Functional Group Isomerism : Absent; no alternative arrangements of the sulfonamide or cyano groups are feasible without altering the parent skeleton.
Tautomerism
Conformational Analysis
- Sulfonamide Bond Rotation : Restricted rotation around the S-N bond creates two planar conformers (syn and anti), though these are not separable at room temperature.
- Indole-Benzene Dihedral Angle : The angle between the indole and benzene rings averages 45°–60°, minimizing steric hindrance.
Properties
CAS No. |
165668-32-6 |
|---|---|
Molecular Formula |
C15H10ClN3O2S |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(3-chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide |
InChI |
InChI=1S/C15H10ClN3O2S/c16-13-9-18-15-12(13)2-1-3-14(15)19-22(20,21)11-6-4-10(8-17)5-7-11/h1-7,9,18-19H |
InChI Key |
XIRQTZRAGLZGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C#N)NC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 7-Nitroindole to 3-Chloro-7-nitroindole
The initial key step in the synthesis is the selective chlorination of 7-nitroindole to yield 3-chloro-7-nitroindole. This is typically achieved by reacting 7-nitroindole with N-chlorosuccinimide (NCS) in a water-containing solvent system.
- Solvent system: Mixed solvents such as isopropanol, tetrahydrofuran, methanol, acetonitrile, or N,N-dimethylformamide with water content ranging from 0.05 to 5.0% (v/v), preferably 0.05 to 1.0%.
- Reaction conditions: Temperature between 25 °C and 150 °C, reaction time from 1 to 24 hours, preferably 3 to 9 hours.
- Reagent ratio: NCS used in 1 to 5 equivalents relative to 7-nitroindole, preferably 1 to 2 equivalents.
This step yields 3-chloro-7-nitroindole with high selectivity and purity, serving as a crucial intermediate for further transformations.
Reduction of 3-Chloro-7-nitroindole to 3-Chloro-7-aminoindole
The nitro group in 3-chloro-7-nitroindole is reduced to an amino group to form 3-chloro-7-aminoindole or its hydrochloride salt.
- Reduction methods: Catalytic hydrogenation or chemical reduction using agents such as iron powder in acidic media or other suitable reductants.
- Conditions: Typically performed under mild conditions to avoid dechlorination or other side reactions.
- Product isolation: The aminoindole hydrochloride salt can be isolated to improve stability and facilitate subsequent reactions.
Preparation of 4-Cyanobenzenesulfonyl Chloride
The sulfonyl chloride derivative is prepared from 4-aminobenzenesulfonamide by diazotization followed by chlorosulfonation.
- Reagents: Sodium nitrite, hydrochloric acid, sulfur dioxide, and cuprous chloride in concentrated hydrochloric acid.
- Purpose: Conversion of the amino group to sulfonyl chloride functionality, enabling sulfonamide bond formation.
- Conditions: Controlled temperature and reagent addition to ensure high yield and purity of 4-cyanobenzenesulfonyl chloride.
Formation of N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide
The final step involves coupling 3-chloro-7-aminoindole (or its hydrochloride) with 4-cyanobenzenesulfonyl chloride to form the target sulfonamide.
- Reaction conditions: Performed in the presence of a base such as pyridine or triethylamine to neutralize the released hydrochloric acid.
- Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran are commonly used.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures to optimize reaction rate and yield.
- Purification: Crystallization from suitable solvents (e.g., methanol) or chromatographic techniques yield high-purity product.
| Step | Starting Material(s) | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 7-Nitroindole | N-chlorosuccinimide, water-containing solvent, 25–150 °C, 1–24 h | 3-Chloro-7-nitroindole | Selective chlorination at 3-position |
| 2 | 3-Chloro-7-nitroindole | Catalytic hydrogenation or chemical reductants | 3-Chloro-7-aminoindole or hydrochloride | Reduction of nitro to amino group |
| 3 | 4-Aminobenzenesulfonamide | NaNO2, HCl, SO2, CuCl, concentrated HCl | 4-Cyanobenzenesulfonyl chloride | Diazotization and chlorosulfonation |
| 4 | 3-Chloro-7-aminoindole + 4-cyanobenzenesulfonyl chloride | Pyridine or base, aprotic solvent, room temp | This compound | Sulfonamide bond formation |
- The chlorination step using NCS in aqueous-organic solvent mixtures is critical for regioselectivity and yield. Water content and temperature must be optimized to avoid over-chlorination or decomposition.
- Reduction of the nitro group should be carefully controlled to prevent dehalogenation of the chloro substituent on the indole ring.
- The sulfonyl chloride intermediate is sensitive and should be freshly prepared or stored under inert conditions to maintain reactivity.
- The coupling reaction benefits from the use of bases like pyridine, which act both as acid scavengers and catalysts, improving yield and purity.
- Spectroscopic characterization (NMR, IR) confirms the presence of key functional groups: indole NH, chloro substituent, cyano group, and sulfonamide linkage.
The preparation of this compound involves a well-defined sequence of chlorination, reduction, sulfonyl chloride formation, and sulfonamide coupling. The process requires careful control of reaction conditions to ensure selectivity and high yield. The methods described are supported by patent literature and peer-reviewed research, providing a robust framework for synthesis at both laboratory and potentially industrial scales.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the indole 3-position and the sulfonamide group are primary sites for nucleophilic substitution.
Key Findings :
-
Chlorine substitution proceeds via an SNAr mechanism, favored by electron-withdrawing groups on the indole ring .
-
The cyano group’s reactivity is enhanced by conjugation with the sulfonamide’s electron-withdrawing effects.
Oxidation Reactions
The indole core and benzenesulfonamide moiety undergo oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Products | Reference |
|---|---|---|---|
| KMnO₄ (acidic/H₂O) | 70–90°C, 2–4 h | Indole-7-quinone + 4-cyanobenzenesulfonic acid | |
| H₂O₂/FeSO₄ (Fenton’s) | RT, pH 3–4, 1–2 h | Hydroxylated indole derivatives | |
| Ozone (O₃) in CH₂Cl₂ | –78°C, followed by Zn/H₂O workup | Cleavage of indole ring to form diketones |
Mechanistic Notes :
-
KMnO₄ oxidizes the indole’s pyrrole ring to a quinone structure, while the sulfonamide remains intact.
-
Fenton’s reagent generates hydroxyl radicals that attack electron-rich positions on the indole.
Reduction Reactions
Selective reduction of functional groups is achievable with tailored reagents.
Critical Observations :
-
LiAlH₄ reduces the cyano group to an aminomethyl group without affecting the sulfonamide.
-
Catalytic hydrogenation selectively saturates the indole’s pyrrole ring .
Cyclization and Cross-Coupling Reactions
The compound participates in metal-catalyzed coupling and intramolecular cyclization.
Applications :
-
Suzuki reactions enable modular synthesis of analogs for structure-activity relationship studies .
-
Cyclization reactions yield heterocyclic frameworks with potential bioactivity.
Acid/Base-Mediated Rearrangements
The sulfonamide group facilitates pH-dependent transformations.
Structural Insights :
-
Acidic conditions hydrolyze the sulfonamide to sulfonic acid, while bases deprotonate the indole N–H for functionalization .
Photochemical Reactions
UV irradiation induces unique reactivity in the indole-sulfonamide system.
| Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| UV-A (365 nm), acetone | Indole dimerization via [2+2] cycloaddition | Radical-mediated C–C bond formation | |
| UV-C (254 nm), H₂O₂ | Oxidative cleavage of sulfonamide | Singlet oxygen generation |
Applications :
-
Photodimerization generates cyclobutane-linked dimers for materials science applications.
Scientific Research Applications
Anticancer Properties
N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide has been investigated for its potential as an anticancer agent. It functions primarily as a molecular glue degrader, which is a novel mechanism that enhances the degradation of specific proteins involved in cancer progression.
Case Studies
- Study on Glioblastoma : Research demonstrated that this compound effectively reduced tumor volume in glioblastoma xenograft models. The treatment led to significant apoptosis in tumor cells, indicating its potential as a therapeutic option for aggressive brain tumors .
- Combination Therapy : In studies combining this compound with traditional chemotherapeutics like cisplatin, enhanced efficacy was observed, suggesting synergistic effects that could improve treatment outcomes for patients with solid tumors .
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been shown to inhibit angiogenesis by targeting pathways that facilitate blood vessel formation.
Mechanism
The compound interferes with vascular endothelial growth factor (VEGF) signaling pathways, which are essential for angiogenesis. This inhibition can slow down tumor growth by limiting the blood supply to cancerous tissues.
Data Tables
The following table summarizes key findings from various studies on this compound:
| Study | Objective | Findings | Reference Year |
|---|---|---|---|
| Glioblastoma Xenograft Study | Evaluate anticancer efficacy | Significant reduction in tumor volume | 2024 |
| Combination with Cisplatin | Assess synergistic effects | Enhanced antitumor activity observed | 2025 |
| Angiogenesis Inhibition | Investigate antiangiogenic properties | Reduced VEGF signaling and vessel formation | 2023 |
Clinical Trials and Future Directions
While early-phase clinical trials have shown promise in treating advanced solid malignancies with this compound, further studies are necessary to establish its safety profile and optimal dosing regimens. Ongoing research aims to explore its effectiveness in combination therapies and its potential application in other malignancies beyond glioblastoma.
Mechanism of Action
The mechanism of action of n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide involves multiple pathways:
Cell Cycle Arrest: The compound can induce cell cycle arrest at the G1/S transition, thereby inhibiting cell proliferation.
Enzyme Inhibition: It acts as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.
Gene Expression Modulation: The compound can alter the expression levels of several genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Below is a comparative analysis of key structural analogs (Table 1):
Key Observations :
- The cyano group in the target compound likely enhances electron-withdrawing effects compared to the sulfamoyl group in E7070, altering interactions with enzymatic targets like carbonic anhydrase.
- Substitution at the 7-position of indole (vs. 5-position in indazole analogs) significantly affects spatial orientation and target binding .
Anticancer Activity
- E7070 (N-(3-Chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide): Exhibits IC₅₀ values in the nanomolar range against colorectal (HCT-116) and breast (MCF-7) cancer cells. Synergistic effects observed with 5-fluorouracil and platinum-based drugs .
- Indazole sulfonamide derivatives : Show moderate antiproliferative activity, though less potent than E7070, likely due to reduced membrane permeability from the methyl group .
Carbonic Anhydrase Inhibition
Biological Activity
Overview of n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide
This compound is a sulfonamide derivative with potential applications in medicinal chemistry. It is characterized by its indole and sulfonamide moieties, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula: C15H11ClN4O2S
- CAS Number: 165668-32-6
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. The sulfonamide group is known to interact with various biological targets, potentially leading to:
- Inhibition of carbonic anhydrase
- Interaction with DNA topoisomerases
- Modulation of signaling pathways related to cancer and inflammation
Anticancer Activity
Several studies have explored the anticancer properties of indole derivatives, including this compound. Research indicates that compounds with indole structures can induce apoptosis in cancer cells through various mechanisms:
- Induction of Apoptosis : Indole derivatives have been shown to activate caspases and induce mitochondrial dysfunction in cancer cells.
- Inhibition of Proliferation : Studies suggest that these compounds can inhibit cell cycle progression in cancer cell lines.
Case Study: Indole Derivatives in Cancer Research
A study published in the Journal of Medicinal Chemistry demonstrated that indole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer. The study highlighted the importance of substituents on the indole ring in enhancing biological activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Indole A | MCF-7 | 10 | Apoptosis |
| Indole B | HT-29 | 15 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The sulfonamide moiety is well-known for its antimicrobial properties. Compounds containing this group have been used as antibiotics by inhibiting bacterial folate synthesis.
Research Findings
Research has indicated that this compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses.
The proposed mechanism includes inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Q & A
Q. How can structure-based design optimize selectivity between CA isoforms in hypoxic tumors?
- Methodology : Co-crystallize with CA IX (PDB ID: 3IAI) to identify isoform-specific residues. Introduce sulfonamide modifications (e.g., fluorine at C4) guided by free-energy perturbation (FEP) calculations. Test selectivity in 3D spheroid models under 1% O₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
